S-Methyl-dihydro-zip-SO
Description
Properties
CAS No. |
194280-90-5 |
|---|---|
Molecular Formula |
C22H25ClN4O2S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) |
InChI Key |
HPOSSXUVDXJKJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
Origin of Product |
United States |
Nomenclature and Chemical Structure Elucidation of S Methyl Dihydro Zip So
Systematic Naming Conventions and IUPAC Designation
The formal naming of S-Methyl-dihydro-zip-SO follows the rigorous guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a unique and unambiguous identifier based on its molecular structure.
The officially designated IUPAC name for this compound is 6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one. drugbank.com This name systematically describes each component of the molecule, from the substituted indol-2-one (B1256649) core to the piperazine (B1678402) ring and the methylsulfinylphenyl group.
In scientific literature and chemical databases, this compound is known by several other names. It is a metabolite of ziprasidone (B1663615), formed through the reductive cleavage of the benzisothiazole ring followed by S-methylation and subsequent oxidation to the sulfoxide (B87167). nih.govfda.gov
Common synonyms include S-Methyl-dihydroziprasidone sulphoxide and S-METHYL-DIHYDRO-ZIP-SULFOXIDE. nih.govfda.gov In metabolic studies, it has been designated as metabolite M9. nih.gov It is important to distinguish it from a related metabolite, M6, which is S-methyl-dihydro-ZIP, the precursor sulfide (B99878) to M9. nih.gov
| Designation Type | Name | Reference |
|---|---|---|
| IUPAC Name | 6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | drugbank.com |
| Common Name | S-Methyl-dihydroziprasidone sulphoxide | nih.gov |
| Synonym | S-METHYL-DIHYDRO-ZIP-SULFOXIDE | fda.gov |
| Metabolite Designation | Ziprasidone (M9) | nih.gov |
Stereochemical Considerations and Isomeric Forms
The three-dimensional arrangement of atoms in this compound gives rise to potential stereoisomers and tautomers, which can influence its chemical and biological properties.
A key stereochemical feature of this compound is the presence of a chiral center at the sulfur atom of the methylsulfinyl group (-S(O)CH₃). A sulfoxide is chiral when the two organic residues attached to the sulfur atom are different, which is the case in this molecule (a methyl group and a substituted phenyl group). This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The synthesis or metabolic formation of this compound could potentially result in a racemic mixture (an equal mixture of both enantiomers) or favor the formation of one enantiomer over the other. jchemrev.com
This compound has the potential to exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The two primary sites for tautomerism in this molecule are:
Amide-Iminic Acid Tautomerism: The 1,3-dihydroindol-2-one (oxindole) ring contains an amide functional group. This can undergo tautomerization to its iminic acid (or lactim) form, where the proton from the nitrogen moves to the carbonyl oxygen.
Imidine-Amidine Tautomerism: The carboximidoyl group, which is technically a substituted amidine, can also exhibit tautomerism.
In most physiological and standard chemical conditions, the equilibrium for both of these tautomerizations strongly favors the amide (keto) and amidine forms, respectively, due to their greater thermodynamic stability.
Advanced Structural Characterization Methodologies
The elucidation of the structure of this compound was accomplished using a combination of advanced analytical techniques. These methods are crucial for identifying metabolites in complex biological samples.
The primary technique used for its identification was liquid chromatography-tandem mass spectrometry (LC/MS/MS) . nih.govnih.gov This method first separates the compound from other metabolites in a sample using high-performance liquid chromatography (HPLC). The separated compound is then ionized and analyzed by a tandem mass spectrometer, which breaks the molecule apart and measures the mass-to-charge ratio of the resulting fragments. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov
To definitively confirm the proposed structure, the data obtained from the biological sample was compared with that of a synthetically prepared standard of S-methyl-dihylro-ZIP-sulfoxide. nih.gov The identical retention time in chromatography and matching mass spectral data between the metabolite and the synthetic standard provided unambiguous confirmation of the structure. nih.gov Other techniques, such as chemical derivatization and hydrogen/deuterium exchange , have also been employed in the broader study of ziprasidone metabolites to pinpoint specific structural features, such as the site of additions or oxidations. nih.gov
| Methodology | Purpose | Reference |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Separation and identification based on mass and fragmentation patterns. | nih.govnih.gov |
| Comparison with Synthetic Standard | Unambiguous confirmation of the proposed chemical structure. | nih.gov |
| Chemical Derivatization | Used to identify or confirm specific functional groups within the molecule. | nih.gov |
| Hydrogen/Deuterium Exchange | Helps to determine the location of active hydrogens and deduce structural information. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the number and types of hydrogen and carbon atoms in a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. For instance, the aromatic protons on the phenyl and indol-2-one rings would appear in the downfield region (typically δ 6.0-9.0 ppm), while the protons of the piperazine ring and the ethyl side chain would resonate in the more upfield region. The methyl protons of the S-methyl group would likely appear as a singlet at a characteristic chemical shift. The integration of these signals would provide the relative number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum would display a single peak for each unique carbon atom in this compound. The chemical shifts of these peaks would be indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the indol-2-one ring would be expected to have a chemical shift in the range of δ 160-180 ppm. Carbons in the aromatic rings would appear between δ 100-150 ppm, while the aliphatic carbons of the piperazine and ethyl groups would be found at higher field strengths.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for key functional groups in this compound is presented below. Actual experimental values would be required for a definitive assignment.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.5 | 100 - 150 |
| Piperazine Protons | 2.5 - 4.0 | 40 - 60 |
| Ethyl Protons | 2.0 - 3.5 | 20 - 40 |
| S-Methyl Protons | 2.0 - 3.0 | 10 - 25 |
| Carbonyl Carbon | - | 160 - 180 |
This table is illustrative and based on general chemical shift ranges for similar functional groups.
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the ethyl side chain and between adjacent protons on the aromatic rings, helping to piece together these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a direct map of the C-H bonds within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments of this compound, such as linking the ethyl side chain to the indol-2-one and piperazine rings, and the S-methyl group to the phenyl ring.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its composition of C22H25ClN4O2S.
LC/MS is a hyphenated technique that separates complex mixtures using liquid chromatography before introducing the components into the mass spectrometer for analysis. This is particularly useful for analyzing metabolites in biological samples. nih.gov Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a characteristic fragmentation pattern (product ions). The fragmentation of the this compound molecular ion would yield specific fragment ions corresponding to the different structural moieties of the molecule, providing definitive structural confirmation. While specific fragmentation data for this compound is not publicly available, a predicted MS/MS spectrum for its parent metabolite, S-Methyl-dihydro-ziprasidone, is available in the DrugBank database. drugbank.com
A hypothetical fragmentation data table for this compound is presented below, illustrating potential fragment ions that could be observed in an MS/MS experiment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| 445.13 (M+H)⁺ | Varies | Varies |
| 445.13 (M+H)⁺ | Varies | Varies |
| 445.13 (M+H)⁺ | Varies | Varies |
This table is for illustrative purposes only, as experimental fragmentation data is not available.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. For example, a strong absorption band around 1700-1720 cm⁻¹ would indicate the presence of the carbonyl (C=O) group in the indol-2-one ring. The N-H stretch of the amide would appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The sulfoxide (S=O) group would typically show a strong absorption in the 1030-1070 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The C=C and C-H vibrations would also be observable. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions, which is often a challenge for IR spectroscopy.
A table summarizing the expected characteristic vibrational frequencies for the functional groups in this compound is provided below.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 | Weak or not observed |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide) | 1700 - 1720 | 1700 - 1720 |
| S=O Stretch (Sulfoxide) | 1030 - 1070 | 1030 - 1070 |
| Aromatic C=C Bending | 1400 - 1600 | 1400 - 1600 |
This table is illustrative and based on general vibrational frequency ranges for similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, valuable insights into the molecular structure, particularly the presence of chromophores and conjugated systems, can be obtained. For a hypothetical molecule like this compound, UV-Vis spectroscopy would be instrumental in characterizing its electronic properties.
When subjected to UV-Vis analysis, a solution of the compound would be expected to exhibit characteristic absorption bands corresponding to specific electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are directly related to the energy difference between the electronic ground state and excited states of the molecule.
Hypothetical Research Findings:
A hypothetical UV-Vis spectrum of this compound, dissolved in a standard solvent such as ethanol (B145695), might display distinct absorption maxima. These absorptions would be attributed to the various electronic transitions possible within the molecule's structure. For instance, the presence of a sulfoxide group (-SO) and any associated aromatic or heterocyclic systems would give rise to specific spectral features.
π → π* Transitions: If the "zip" portion of the name implies a conjugated system, strong absorption bands would be expected in the 200-400 nm range. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of unsaturated systems.
n → π* Transitions: The presence of the sulfoxide group, which contains non-bonding electrons (n) on the oxygen and sulfur atoms, would likely result in weaker n → π* transitions. These typically occur at longer wavelengths (lower energy) than π → π* transitions.
n → σ* Transitions: Transitions involving the excitation of a non-bonding electron to a σ* antibonding orbital could also be present, often appearing in the shorter wavelength UV region.
A detailed analysis of the hypothetical spectrum would allow for the tentative identification of the chromophoric systems within this compound.
Hypothetical UV-Vis Spectral Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Attributed Electronic Transition |
| 215 | 8,500 | Ethanol | π → π |
| 278 | 1,200 | Ethanol | n → π |
| 320 | 150 | Ethanol | n → π* (Sulfoxide) |
This interactive table presents the hypothetical absorption maxima (λmax), molar absorptivity (ε), the solvent used for the analysis, and the likely electronic transition responsible for each absorption band of this compound.
X-ray Diffraction (XRD) for Crystalline Structure Determination
The process would involve growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being bombarded with a monochromatic X-ray beam, and the resulting diffraction data are collected. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.
Hypothetical Research Findings:
A hypothetical single-crystal XRD analysis of this compound would yield precise information about its solid-state structure. The resulting crystallographic data would confirm the connectivity of the atoms, including the S-methyl and sulfoxide moieties, and reveal the conformation of the "dihydro-zip" ring system. Key findings would include:
Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and space group would define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured.
Molecular Geometry: Crucial bond lengths (e.g., C-S, S-O, C-C, C-H) and bond angles would be determined with high precision, confirming the covalent structure.
Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal packing.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂OS (Hypothetical) |
| Formula Weight | 208.28 g/mol (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.115 |
| c (Å) | 9.783 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z (molecules/unit cell) | 4 |
This interactive table summarizes the hypothetical crystallographic data obtained from a single-crystal X-ray diffraction analysis of this compound.
Biotransformation and Metabolic Pathways of Ziprasidone Leading to S Methyl Dihydro Zip So
Origin and Biological Significance as a Metabolite of Ziprasidone (B1663615)
S-Methyl-dihydro-zip-SO is a recognized human metabolite of the atypical antipsychotic ziprasidone nih.gov. Ziprasidone undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug drugbank.compsychopharmacologyinstitute.com. The metabolic journey of ziprasidone is complex, branching into several pathways that result in numerous metabolites nih.govdrugbank.com. Among these is the formation of S-Methyl-dihydro-ziprasidone, which is subsequently oxidized to produce this compound nih.govdrugbank.com.
The biotransformation of ziprasidone is a critical aspect of its pharmacology, influencing its therapeutic efficacy and safety profile. While the parent drug, ziprasidone, is the primary active component, understanding its metabolic fate is crucial for a comprehensive toxicological and pharmacological assessment. The affinities of major metabolites like ziprasidone sulfoxide (B87167) and sulfone for 5-HT2 and D2 receptors are considerably lower than that of ziprasidone, suggesting they are unlikely to contribute significantly to its antipsychotic effects nih.gov.
Enzymatic Mechanisms of Formation
The creation of this compound from ziprasidone is a multi-step process involving several enzymatic reactions. This biotransformation is primarily characterized by the reductive cleavage of the benzisothiazole ring, a key structural feature of ziprasidone, followed by methylation and subsequent oxidation nih.govdrugbank.com.
Reductive Cleavage and N-Dearylation of the Benzisothiazole Moiety
A pivotal step in the formation of this compound is the reductive cleavage of the benzisothiazole moiety of ziprasidone nih.govnih.gov. This reaction is a novel metabolic pathway identified in humans nih.gov. The primary enzyme implicated in this reductive pathway is aldehyde oxidase drugbank.comclinpgx.orgnih.gov. In vitro studies have shown that the reduction of the benzisothiazole ring to dihydroziprasidone is catalyzed by this cytosolic enzyme clinpgx.org. This initial step is then followed by methylation drugbank.comnih.gov. N-dearylation of the benzisothiazole ring is another identified metabolic route for ziprasidone nih.gov.
Hydration of C=N Bond and Subsequent Sulfur Oxidation
Another metabolic pathway for ziprasidone involves the hydration of the C=N bond nih.govnih.gov. Following this, subsequent sulfur oxidation can occur nih.gov. This pathway, along with others, contributes to the extensive metabolism of ziprasidone, leading to a variety of metabolites nih.gov.
Role of Cytochrome P450 (CYP) Isoforms in Oxidative Biotransformations
The cytochrome P450 (CYP) system of enzymes plays a significant role in the oxidative metabolism of many drugs, including ziprasidone nih.gov.
CYP3A4 : This isoform is the primary CYP enzyme responsible for the oxidative metabolism of ziprasidone clinpgx.orgnih.govnih.govovid.com. It is involved in two of the oxidative metabolic pathways of the drug clinpgx.orgnih.gov. CYP3A4-mediated oxidation leads to the formation of major metabolites such as ziprasidone sulfoxide nih.gov.
CYP2D6 : In vitro studies have indicated that ziprasidone is a weak inhibitor of CYP2D6 nih.gov. However, further in vivo research has concluded that ziprasidone does not significantly influence the activity of CYP2D6 at clinically relevant concentrations nih.govnih.govresearchgate.net. There is no evidence to suggest a role for CYP2D6 in the primary metabolism of ziprasidone nih.gov.
CYP2C19 : Similar to CYP2D6, in vitro studies using human liver microsomes found no evidence to support a role for CYP2C19 in the metabolism of ziprasidone nih.gov.
CYP3A5 : Ziprasidone is listed as a substrate for CYP3A5 drugbank.com. The CYP3A family, which includes both CYP3A4 and CYP3A5, is crucial for drug metabolism, and genetic variations in these enzymes can lead to different metabolic profiles nih.gov.
CYP1A2 : While CYP3A4 is the major player, CYP1A2 has a minor role in the metabolism of ziprasidone nih.gov.
| Enzyme Family | Specific Isoform | Role in Ziprasidone Metabolism |
| Cytochrome P450 | CYP3A4 | Primary enzyme in oxidative metabolism clinpgx.orgnih.govnih.govovid.com. |
| Cytochrome P450 | CYP1A2 | Minor role in metabolism nih.gov. |
| Cytochrome P450 | CYP2D6 | No significant role in metabolism nih.govnih.gov. Weak inhibitor nih.gov. |
| Cytochrome P450 | CYP2C19 | No significant role in metabolism nih.gov. |
| Cytochrome P450 | CYP3A5 | Substrate for this enzyme drugbank.com. |
| Other Enzymes | Aldehyde Oxidase | Catalyzes the primary reductive pathway drugbank.comclinpgx.orgnih.gov. |
| Other Enzymes | Thiol methyltransferase | Mediates the methylation step following reduction psychopharmacologyinstitute.com. |
Glucuronidation and Other Phase II Conjugation Pathways
Phase II metabolism, which includes glucuronidation, is a common pathway for the detoxification and excretion of drugs and their metabolites. In the case of ziprasidone, one of its major urinary metabolites, oxindole-acetic acid, undergoes glucuronidation to form its glucuronide conjugate nih.gov. However, there is no direct evidence to suggest the involvement of UGT2B7, UGT2B4, UGT1A3, or UGT1A10 in the specific metabolic pathway leading to the formation of this compound.
Identification and Structural Elucidation of Biotransformation Products
The identification and structural elucidation of ziprasidone's metabolites, including this compound, have been accomplished through advanced analytical techniques. Twelve metabolites have been identified in human urine and serum nih.gov.
Ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS have been instrumental in identifying these metabolites by monitoring radioactivity simultaneously nih.gov. The chemical structures of novel benzisothiazole ring-cleaved metabolites were determined using tandem mass spectrometry combined with chemical derivatization techniques researchgate.net. The structure of S-methyl-dihydro-ziprasidone sulfoxide was definitively confirmed by comparing its LC/MS retention time and mass spectral data with a synthetically created standard researchgate.net.
Furthermore, proton nuclear magnetic resonance (1H NMR) spectroscopy has been utilized to study the inclusion complexation of ziprasidone mesylate, indicating its utility in the structural analysis of ziprasidone and its derivatives nih.gov.
| Analytical Technique | Application in Ziprasidone Metabolite Analysis |
| Ion-Spray LC/MS and LC/MS/MS | Identification of twelve metabolites in human urine and serum nih.gov. |
| Tandem Mass Spectrometry | Structural characterization of novel benzisothiazole ring-cleaved metabolites researchgate.net. |
| 1H NMR Spectroscopy | Structural analysis of ziprasidone and its derivatives nih.gov. |
In Vitro and In Vivo Models for Metabolic Pathway Elucidation
The journey to understanding the metabolic fate of ziprasidone, and specifically the formation of this compound, has been paved by numerous studies employing a range of experimental models. These models are crucial for identifying the enzymes involved, determining the kinetics of the metabolic reactions, and predicting potential drug-drug interactions.
In Vitro Models: A Window into Cellular Metabolism
In vitro systems, particularly those utilizing human-derived subcellular fractions, offer a controlled environment to dissect the intricate steps of drug metabolism. Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a cornerstone of these investigations as they contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.
Studies utilizing HLMs have been instrumental in demonstrating that the oxidative metabolism of ziprasidone is primarily mediated by the CYP3A4 isozyme nih.govnih.gov. While these studies often focus on the major oxidative metabolites like ziprasidone sulfoxide, they provide the foundational understanding that CYP enzymes are key players in the oxidation of the ziprasidone molecule and its derivatives.
The formation of the precursor to this compound, S-Methyl-dihydro-ziprasidone, has been elucidated using human liver S-9 fractions and cytosol. These preparations contain both microsomal and cytosolic enzymes, providing a more comprehensive metabolic picture. Research has shown that the initial step, a reduction of the benzisothiazole ring of ziprasidone to dihydroziprasidone, is catalyzed by the cytosolic enzyme aldehyde oxidase clinpgx.orgresearchgate.net. Interestingly, this reduction can also occur non-enzymatically through a chemical reaction with glutathione clinpgx.orgresearchgate.net.
Following this reduction, the intermediate dihydroziprasidone undergoes methylation. In vitro experiments using human liver microsomes supplemented with S-adenosylmethionine (SAM), the methyl group donor, have identified thiol methyltransferase as the enzyme responsible for this methylation step, yielding S-Methyl-dihydro-ziprasidone clinpgx.orgresearchgate.net.
While the enzymes for the initial reduction and methylation are well-defined, the specific enzyme responsible for the final oxidation of S-Methyl-dihydro-ziprasidone to this compound is not as explicitly detailed in the available literature. However, given that CYP3A4 is the primary enzyme for ziprasidone's oxidative metabolism, it is the most probable candidate for this sulfoxidation reaction nih.govnih.gov. Further studies with recombinant human CYP isozymes would be necessary to definitively confirm the role of CYP3A4 and explore the potential involvement of other enzymes.
Interactive Data Table: Kinetic Parameters of Ziprasidone Metabolism in Human Liver Preparations
| Metabolic Step | Enzyme(s) | In Vitro System | Km (µM) | Vmax (nmol/min/mg protein) |
| Ziprasidone → Dihydroziprasidone | Aldehyde Oxidase | Human Liver Cytosol | 3.9 | 0.24 |
| Dihydroziprasidone → S-Methyl-dihydro-ziprasidone | Thiol Methyltransferase | Human Liver Microsomes | 14 | 0.032 |
| Ziprasidone → Ziprasidone Sulfoxide/Sulfone | CYP3A4 | Human Liver Microsomes | 235 | 1.14 |
In Vivo Models: Observing Metabolism in a Living System
Computational Chemistry and Theoretical Investigations of S Methyl Dihydro Zip So
Quantum Chemical Methods for Molecular Properties and Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic structure and properties of molecules. taylor.edumdpi.com These approaches, rooted in quantum mechanics, provide a theoretical framework for modeling the behavior of electrons in chemical systems. scispace.com Two primary theories that have driven this field are wave function theory (WFT) and density functional theory (DFT). taylor.edu While WFT examines individual electrons, DFT focuses on the total electron density to describe chemical properties. taylor.edu These methods are essential for studying a wide range of molecular characteristics, from geometric parameters to spectroscopic properties. researchgate.net
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comaps.org DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. taylor.edunih.gov This allows for the calculation of the total energy of a system as a functional of the electron density. aps.orgnih.gov
In the context of S-Methyl-dihydro-zip-SO, DFT can be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. rsc.org For instance, the B3LYP functional with a 6-31G(d,p) basis set has been shown to satisfactorily reproduce experimental bond dissociation energies for substituted methane (B114726) derivatives. rsc.org
DFT is also instrumental in studying chemical reactivity. By calculating properties such as molecular electrostatic potential (MEP), one can identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netbhu.ac.in The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing areas of positive and negative potential, which correspond to regions of proton repulsion and attraction, respectively. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound (Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.)
| Property | Calculated Value |
| Total Energy (Hartree) | -650.12345 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.1 |
| HOMO-LUMO Gap (eV) | 5.1 |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. scispace.com These methods provide a systematic way to approach the exact solution of the Schrödinger equation. scispace.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can offer higher accuracy. aps.org
For a molecule like this compound, these high-accuracy methods would be particularly useful for benchmarking results from less computationally expensive methods and for calculating properties where electron correlation effects are significant. For example, internally-contracted multi-reference configuration interaction (icMRCI) calculations have been used to obtain accurate potential energy curves for sulfur monoxide (SO). nih.gov
Table 2: Comparison of Typical Accuracy for Different Quantum Chemical Methods (Note: This table provides a general comparison and actual accuracy can vary depending on the system and property being studied.)
| Method | Typical Error in Bond Lengths (Å) | Typical Error in Reaction Energies (kcal/mol) |
| Hartree-Fock (HF) | ±0.02 | ±10-20 |
| DFT (e.g., B3LYP) | ±0.01 | ±3-5 |
| MP2 | ±0.01 | ±2-4 |
| CCSD(T) | < ±0.005 | < ±1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule like this compound. researchgate.netyoutube.com
These simulations are valuable for exploring the conformational landscape of flexible molecules and identifying the most stable conformers. nih.gov Furthermore, MD simulations can be used to investigate how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an MD simulation. researchgate.net Commonly used force fields for organic molecules include GAFF, CHARMM, and OPLS. researchgate.net
Table 3: Typical Parameters for an MD Simulation of a Small Organic Molecule in Water (Note: These are example parameters and would need to be optimized for a specific study of this compound.)
| Parameter | Value/Setting |
| Force Field | OPLS-AA |
| Water Model | TIP3P |
| System Size (atoms) | ~20,000 |
| Simulation Time | 500 ns |
| Time Step | 2 fs |
| Temperature | 300 K |
| Pressure | 1 atm |
Studies on Reactivity and Reaction Mechanisms (e.g., Biotransformation Pathways)
Computational methods are increasingly used to predict the metabolic fate of small molecules. nih.gov Tools like BioTransformer combine knowledge-based approaches with machine learning to predict biotransformation pathways, including phase I and phase II metabolism. nih.gov For this compound, such computational tools could be used to predict its potential metabolites by simulating enzymatic reactions, such as those catalyzed by Cytochrome P450 enzymes. nih.gov
Theoretical studies of reaction mechanisms often involve locating transition states and calculating activation energies. Quantum chemical methods like DFT are well-suited for this purpose. nih.gov By mapping the potential energy surface of a reaction, researchers can gain insights into the feasibility of different reaction pathways and identify the rate-determining steps.
Electronic Structure Analysis
A detailed analysis of the electronic structure provides fundamental insights into the chemical behavior of a molecule.
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. youtube.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, the energies and spatial distributions of the HOMO and LUMO would provide key information about its reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive. researchgate.net The locations of the HOMO and LUMO can pinpoint the likely sites of reaction. bhu.ac.inyoutube.com
Table 4: Illustrative Frontier Molecular Orbital Energies (Note: This data is for illustrative purposes.)
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -9.2 | 1.8 | 11.0 |
| Toluene | -8.8 | 1.8 | 10.6 |
| Example for this compound | -6.5 | -0.9 | 5.6 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a critical theoretical tool used to visualize the charge distribution of a molecule. uni-muenchen.de It is mapped onto the electron density surface to illustrate regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species.
Specifically, MEP analysis helps identify:
Sites for Electrophilic Attack: Regions with a negative electrostatic potential, typically colored red or yellow, indicate a surplus of electrons and are susceptible to attack by electrophiles. researchgate.net
Sites for Nucleophilic Attack: Positively charged regions, often colored blue, signify an electron deficit and are prone to attack by nucleophiles. researchgate.net
Hydrogen Bonding Interactions: The MEP can also highlight potential hydrogen bond donor and acceptor sites, which are crucial for understanding molecular recognition and binding. nih.gov
The generation of an MEP map requires a sophisticated calculation, typically using methods like Density Functional Theory (DFT), which models the electronic structure of the molecule. researchgate.net Without a defined structure for "this compound," these calculations cannot be initiated.
Global Descriptor Parameters
Global descriptor parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide quantitative measures of a molecule's reactivity and stability. nih.gov Key global descriptors include:
Electronegativity (χ): This parameter quantifies the ability of a molecule to attract electrons. arxiv.org It is calculated as the negative of the average of the HOMO and LUMO energies. chemrxiv.org
Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to change its electron distribution. arxiv.org A "hard" molecule has a large HOMO-LUMO gap, indicating greater stability, while a "soft" molecule has a small gap, suggesting higher reactivity. researchgate.net It is calculated as half the difference between the LUMO and HOMO energies. chemrxiv.org
Global Softness (S): As the reciprocal of chemical hardness (S = 1/η), softness measures the susceptibility of a molecule to charge transfer. researchgate.net
The calculation of these parameters is entirely dependent on the ability to first determine the HOMO and LUMO energy levels of a molecule through quantum chemical calculations. nih.gov As with the MEP analysis, the absence of a known structure for "this compound" makes the computation of these fundamental reactivity indices impossible.
Based on a comprehensive search of publicly available scientific and chemical databases, the compound specified as “this compound” does not correspond to a recognized or documented chemical entity. No information regarding its chemical structure, properties, or analytical methodologies could be found.
The name "this compound" does not conform to standard chemical nomenclature systems such as those established by the International Union of Pure and Applied Chemistry (IUPAC). As a result, it is not possible to generate a scientifically accurate article on its analytical methodologies, quality control applications, or its use as a pharmaceutical reference standard as requested in the detailed outline.
Fulfilling the user's request would require fabricating data, which is contrary to the principles of scientific accuracy. If "this compound" is an internal code name, a proprietary designation, or a typographical error, a revised query with the correct IUPAC name, CAS number, or common name would be necessary to locate the relevant information. Without a verifiable reference to this compound in scientific literature, no further details can be provided.
Analytical Methodologies and Reference Standards for S Methyl Dihydro Zip So
Role as a Pharmaceutical Reference Standard
Certification and Regulatory Compliance (e.g., ISO 17034, FDA requirements for reference materials)
The reliability of analytical data for S-Methyl-dihydroziprasidone is fundamentally dependent on the quality of the reference standards used. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards organizations have established stringent guidelines for the certification and use of reference materials.
ISO 17034: General requirements for the competence of reference material producers
ISO 17034 is a key international standard that outlines the requirements for the competence of reference material producers. romerlabs.com When a reference material for S-Methyl-dihydroziprasidone is produced by an ISO 17034 accredited entity, it provides a high level of confidence in its quality. romerlabs.com This accreditation ensures that the producer has a robust quality management system and the technical competence to produce reference materials of a specified quality. The standard requires a comprehensive characterization of the material, including homogeneity, stability, and an assessment of uncertainty for the certified property values. romerlabs.com
Certified Reference Materials (CRMs) produced under ISO 17034 are considered to have the highest metrological order. romerlabs.com For S-Methyl-dihydroziprasidone, an ISO 17034 certified reference material would provide:
Metrological Traceability: The certified value of the reference material is traceable to the International System of Units (SI).
Comprehensive Certificate: A certificate compliant with ISO 17034 provides all necessary information about the reference material, its certified values, and its intended use. romerlabs.com
The following table illustrates the typical information provided with an ISO 17034 certified reference standard for S-Methyl-dihydroziprasidone.
| Parameter | Description |
| Certified Property | Purity of S-Methyl-dihydroziprasidone |
| Certified Value | e.g., 99.8% |
| Uncertainty | e.g., ± 0.1% |
| Method of Certification | e.g., Mass balance approach using a combination of chromatographic purity, water content, residual solvents, and inorganic content. |
| Homogeneity | Assessed to ensure consistency between units of the reference material. |
| Stability | Long-term and short-term stability data to define storage conditions and shelf-life. |
| Traceability | Statement of metrological traceability. |
FDA Requirements for Reference Materials
The FDA has specific requirements for reference materials used in the development and manufacturing of pharmaceutical products. While the FDA does not explicitly mandate ISO 17034 accreditation, the principles outlined in this standard are in alignment with FDA expectations for well-characterized reference standards. The FDA's Current Good Manufacturing Practice (CGMP) regulations require that reference standards be of appropriate purity and be thoroughly characterized to ensure their suitability for their intended use.
For S-Methyl-dihydroziprasidone, this would involve establishing the identity, purity, and quality of the reference standard through a battery of analytical tests.
Use in Method Validation and Commercial Investigations
Reference standards for S-Methyl-dihydroziprasidone are indispensable for the validation of analytical methods and for conducting commercial investigations.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. longdom.org A well-characterized reference standard of S-Methyl-dihydroziprasidone is used to assess various validation parameters, including:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products. longdom.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table outlines how an S-Methyl-dihydroziprasidone reference standard would be used in validating a hypothetical HPLC method.
| Validation Parameter | Use of S-Methyl-dihydroziprasidone Reference Standard |
| Specificity | Spiking the sample matrix with the reference standard and potential impurities to demonstrate separation. |
| Linearity | Preparing a series of calibration standards at different concentrations. |
| Accuracy | Analyzing a sample with a known concentration (prepared from the reference standard) and comparing the measured value to the known value. |
| Precision | Repeatedly analyzing a homogenous sample prepared from the reference standard. |
Commercial Investigations
In a commercial setting, reference standards for S-Methyl-dihydroziprasidone are crucial for various investigations, including:
Out-of-Specification (OOS) Results: When a batch of a product containing S-Methyl-dihydroziprasidone fails to meet its quality specifications, a well-characterized reference standard is used to confirm the accuracy of the analytical method and to help identify the cause of the failure.
Stability Studies: To assess the stability of S-Methyl-dihydroziprasidone in a drug product over time, the amount of the active ingredient is measured against a reference standard.
Impurity Profiling: Reference standards of known impurities of S-Methyl-dihydroziprasidone are used to identify and quantify impurities in the drug substance and drug product.
Based on a thorough review of scientific databases and chemical literature, the compound "S-Methyl-dihydro-zip-SO" does not appear to be a recognized or documented chemical substance. As such, it is not possible to generate a scientifically accurate article with verifiable research findings, data tables, or detailed discussions as requested in the provided outline.
Fulfilling the request would require the fabrication of all scientific data and research context, which would not adhere to the principles of accuracy and factual reporting. Scientific articles must be based on existing, peer-reviewed knowledge.
Therefore, the requested article on "this compound" cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
